molecular formula C10H14Cl2N2 B602709 1-(3-Chlorophenyl)piperazine HCl (d8) CAS No. 1313393-63-3

1-(3-Chlorophenyl)piperazine HCl (d8)

Cat. No.: B602709
CAS No.: 1313393-63-3
M. Wt: 241.18 g/mol
InChI Key: MHXPYWFZULXYHT-HXCXULITSA-N
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Description

1-(3-Chlorophenyl)piperazine HCl (d8) is a deuterated form of 1-(3-Chlorophenyl)piperazine hydrochloride, a compound known for its use in scientific research and as a metabolite of certain antidepressant medications such as trazodone and nefazodone . The deuterated version, which contains deuterium atoms, is often used as an internal standard in analytical chemistry due to its stability and distinguishable mass.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)piperazine HCl (d8) typically involves the following steps:

Industrial production methods often follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)piperazine HCl (d8) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

1-(3-Chlorophenyl)piperazine HCl (d8) exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2C receptor . It acts as an agonist, mimicking the effects of serotonin and influencing various physiological processes. This interaction can lead to changes in neurotransmitter release and receptor activity, affecting mood, appetite, and other behaviors.

Comparison with Similar Compounds

1-(3-Chlorophenyl)piperazine HCl (d8) is unique due to its deuterated nature, which provides stability and makes it an excellent internal standard. Similar compounds include:

These compounds share structural similarities but differ in their specific interactions with biological targets and their applications in research.

Properties

CAS No.

1313393-63-3

Molecular Formula

C10H14Cl2N2

Molecular Weight

241.18 g/mol

IUPAC Name

1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrochloride

InChI

InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H/i4D2,5D2,6D2,7D2;

InChI Key

MHXPYWFZULXYHT-HXCXULITSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H].Cl

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl

Purity

95% by HPLC; 98% atom D

Related CAS

13078-15-4 (unlabelled)
1189923-43-0 (base)

Synonyms

1-(m-Chlorophenyl)piperazine-d8 HCl;  4-(3-Chlorophenyl)piperazine-d8 HCl;  N-(m-Chlorophenyl)piperazine-d8 HCl

tag

Piperazine Impurities

Origin of Product

United States

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